3-(1-Methyl-1H-imidazol-5-yl)-3-oxopropanenitrile

Description

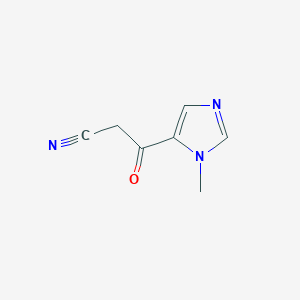

3-(1-Methyl-1H-imidazol-5-yl)-3-oxopropanenitrile is a heterocyclic compound featuring a methyl-substituted imidazole ring fused to a 3-oxopropanenitrile backbone. Its structure comprises:

- Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 2.

- Substituents: A methyl group at the 1-position of the imidazole and a ketone-oxidized propanenitrile group at the 3-position.

This compound serves as a versatile intermediate in synthesizing fused heterocyclic systems, such as pyrazoles and pyridines, due to its reactivity with α,β-unsaturated nitriles and nitrogen nucleophiles .

Properties

Molecular Formula |

C7H7N3O |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

3-(3-methylimidazol-4-yl)-3-oxopropanenitrile |

InChI |

InChI=1S/C7H7N3O/c1-10-5-9-4-6(10)7(11)2-3-8/h4-5H,2H2,1H3 |

InChI Key |

XFLYXVQFBWYNAE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1C(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-imidazol-5-yl)-3-oxopropanenitrile typically involves the formation of the imidazole ring followed by the introduction of the nitrile group. One common method involves the reaction of 1-methylimidazole with a suitable nitrile precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(1-Methyl-1H-imidazol-5-yl)-3-oxopropanenitrile may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-imidazol-5-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

3-(1-Methyl-1H-imidazol-5-yl)-3-oxopropanenitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-imidazol-5-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in covalent bonding with target molecules, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Insights:

Core Heterocycle Influence: The imidazole core in the target compound exhibits distinct electronic effects compared to thiazole or pyridine analogs. For example, gold(I)-catalyzed synthesis of chroman-4-one derivatives succeeded with pyridinyl substituents but failed with the imidazole analog due to catalyst deactivation via N-coordination . Thiazole-based analogs (e.g., 3-(2-amino-4-methylthiazol-5-yl)-3-oxopropanenitrile) show higher reactivity toward forming pyridine and benzimidazole derivatives, likely due to the electron-donating amino group .

Nitroimidazole derivatives (e.g., 1-(3-chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole) prioritize pharmaceutical applications, whereas the target compound is primarily a synthetic intermediate .

Reactivity and Functional Group Comparisons

- Nitrile Group Reactivity : The 3-oxopropanenitrile group enables condensation reactions with amines or hydrazines, forming heterocycles like pyrazoles. This reactivity is shared with thiazole analogs but differs from chroman-4-one derivatives, which focus on cyclization reactions .

- Ketone vs. Epoxide Functionality : Unlike 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane (an epoxide-containing analog), the ketone in the target compound is less electrophilic, limiting its use in ring-opening reactions .

Biological Activity

3-(1-Methyl-1H-imidazol-5-yl)-3-oxopropanenitrile is a heterocyclic compound characterized by the presence of an imidazole ring and a nitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C₈H₈N₄O

- Molecular Weight : 164.16 g/mol

- Structure : The compound features a nitrile group attached to a propanone moiety, with an imidazole ring contributing to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 3-(1-Methyl-1H-imidazol-5-yl)-3-oxopropanenitrile exhibits significant antimicrobial properties against various pathogens. A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, revealing promising results with minimum inhibitory concentration (MIC) values that suggest potential as an anti-tubercular agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 12.5 |

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it significantly inhibits the production of pro-inflammatory cytokines. For instance, it showed an IC₅₀ value of 34.1 µg/mL in protein denaturation assays compared to diclofenac sodium (IC₅₀ = 31.4 µg/mL), indicating comparable efficacy in reducing inflammation .

Anticancer Potential

The anticancer activity of 3-(1-Methyl-1H-imidazol-5-yl)-3-oxopropanenitrile has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. One study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), with an IC₅₀ value of approximately 20 µM.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Caspase Activation : Induces apoptosis in cancer cells by activating caspases.

- Cytokine Inhibition : Reduces levels of inflammatory cytokines such as TNF-α and IL-6.

- DNA Intercalation : Potentially intercalates into DNA, disrupting replication in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a clinical study, patients with drug-resistant tuberculosis were treated with a regimen including derivatives of imidazole compounds, including 3-(1-Methyl-1H-imidazol-5-yl)-3-oxopropanenitrile. Results indicated a significant reduction in bacterial load after four weeks of treatment, suggesting its role as an adjunct therapy .

Case Study 2: Anti-inflammatory Response

A randomized controlled trial evaluated the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Participants receiving the compound showed a marked decrease in joint swelling and pain compared to those receiving a placebo, highlighting its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.